2-Bromo-3-chloro-5-methylphenol
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Overview
Description
2-Bromo-3-chloro-5-methylphenol is an organic compound with the molecular formula C7H6BrClO It is a halogenated phenol, characterized by the presence of bromine, chlorine, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-5-methylphenol typically involves halogenation reactions. One common method is the bromination of 3-chloro-5-methylphenol using bromine in the presence of a catalyst or under specific conditions to ensure selective substitution at the desired position . Another approach involves the chlorination of 2-bromo-5-methylphenol using chlorine gas or other chlorinating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-chloro-5-methylphenol can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of electron-withdrawing halogens (bromine and chlorine) activates the benzene ring for further substitution reactions with strong electrophiles.
Nucleophilic Aromatic Substitution: The bromine atom can act as a leaving group, allowing nucleophilic substitution under harsh conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid (for nitration) or sulfuric acid (for sulfonation) can be used under controlled conditions.
Nucleophilic Substitution: Strong nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products:
Electrophilic Substitution: Products may include nitro or sulfonic acid derivatives of this compound.
Nucleophilic Substitution: Products may include phenolic derivatives with substituted nucleophiles.
Scientific Research Applications
2-Bromo-3-chloro-5-methylphenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-5-methylphenol involves its interaction with biological molecules through halogen bonding and other non-covalent interactions. The presence of bromine and chlorine atoms enhances its ability to form strong interactions with target molecules, potentially disrupting biological pathways . This compound may target specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-Bromo-4-chloro-5-methylphenol
- 3-Bromo-2-chloro-5-methylphenol
- 2-Chloro-5-methylphenol
Comparison: 2-Bromo-3-chloro-5-methylphenol is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties due to the positional effects of the substituents .
Properties
IUPAC Name |
2-bromo-3-chloro-5-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-4-2-5(9)7(8)6(10)3-4/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEAHZRZTNPFBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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